molecular formula C17H13ClN2O2S B2538986 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine CAS No. 251307-33-2

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine

Cat. No. B2538986
CAS RN: 251307-33-2
M. Wt: 344.81
InChI Key: WAAXXGXPFIEQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine, or 4C5M2P for short, is a synthetic compound with potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains both an aromatic ring and a nitrogen bridge. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Difluoromethylation Reactions

In the realm of synthetic chemistry, CMP plays a crucial role in difluoromethylation reactions . These processes involve introducing a difluoromethyl group (–CF₂H) into organic molecules. CMP serves as a valuable precursor for generating difluoromethylated compounds, which find applications in pharmaceuticals, agrochemicals, and materials science . Researchers continue to explore novel synthetic routes using CMP as a building block.

properties

IUPAC Name

4-(2-chlorophenyl)-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-23(21,22)15-11-19-17(12-7-3-2-4-8-12)20-16(15)13-9-5-6-10-14(13)18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAXXGXPFIEQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.